molecular formula C20H20ClN3O2S2 B12013726 N-(4-chlorophenyl)-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide CAS No. 618879-65-5

N-(4-chlorophenyl)-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide

Cat. No.: B12013726
CAS No.: 618879-65-5
M. Wt: 434.0 g/mol
InChI Key: FAMUGYDBFOLNOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Chlorophenyl)-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide is a heterocyclic acetamide derivative featuring a benzothieno-pyrimidine core fused with a hexahydro ring system. The molecule includes a 4-chlorophenyl group attached to the acetamide nitrogen and a sulfanyl (-S-) bridge connecting the acetamide moiety to the pyrimidine ring. The ethyl substituent at position 3 of the pyrimidine ring and the 4-oxo group contribute to its electronic and steric profile, which may influence solubility and binding interactions .

Properties

CAS No.

618879-65-5

Molecular Formula

C20H20ClN3O2S2

Molecular Weight

434.0 g/mol

IUPAC Name

N-(4-chlorophenyl)-2-[(3-ethyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C20H20ClN3O2S2/c1-2-24-19(26)17-14-5-3-4-6-15(14)28-18(17)23-20(24)27-11-16(25)22-13-9-7-12(21)8-10-13/h7-10H,2-6,11H2,1H3,(H,22,25)

InChI Key

FAMUGYDBFOLNOA-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C2=C(N=C1SCC(=O)NC3=CC=C(C=C3)Cl)SC4=C2CCCC4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the hexahydrobenzothienopyrimidinone core, followed by the introduction of the chlorophenyl group and the sulfanylacetamide moiety. Common reagents used in these reactions include chlorinating agents, thiols, and amides. The reaction conditions often require controlled temperatures, inert atmospheres, and specific solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on the desired scale, cost, and efficiency. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-chlorophenyl)-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogs

Compound Name Substituents on Acetamide N-Aryl Group Heterocyclic Core Modifications Key Properties (Yield, mp) References
N-(4-Chlorophenyl)-2-[(3-ethyl-4-oxo-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide (Target Compound) 4-Chlorophenyl 3-Ethyl, 4-oxo, hexahydrobenzothieno-pyrimidine N/A
N-(4-Methoxyphenyl)-2-[(3-(4-methoxyphenyl)-4-oxo-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide 4-Methoxyphenyl 4-Methoxyphenyl substituent on pyrimidine Crystallized from ethanol
N-(4-Diethylaminophenyl)-2-[(3-(4-chlorophenyl)-4-oxo-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide 4-Diethylaminophenyl 4-Chlorophenyl substituent on pyrimidine ChemSpider ID: 618432-08-9
2-[(4-Methyl-6-oxo-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide 2,3-Dichlorophenyl Dihydropyrimidin-6-one core (simpler heterocycle) mp 230°C, Yield: 80%
N-(4-Ethylphenyl)-2-[(3-(4-methylphenyl)-4-oxo-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide 4-Ethylphenyl 4-Methylphenyl substituent on pyrimidine STOCK3S-38927

Key Observations :

  • Heterocyclic Core: The hexahydrobenzothieno-pyrimidine system in the target compound provides conformational rigidity, contrasting with simpler dihydropyrimidinone cores (), which lack fused aromatic systems .

Key Observations :

  • The target compound’s synthesis () employs mild conditions (room temperature, acetone) but yields moderately (68–74%), whereas diazonium salt coupling () achieves higher yields (up to 95%) due to optimized electrophilic substitution .
  • Cyclization with thioglycolic acid () introduces thiazolidinone moieties, diverging from the sulfanyl-acetamide linkage in the target compound .

Electronic and Crystallographic Properties

  • Dihedral Angles: In simpler analogs like 2-(4-chlorophenyl)-N-(3,4-difluorophenyl)acetamide (), the dihedral angle between aromatic rings is 65.2°, influencing crystal packing and solubility . The target compound’s fused benzothieno-pyrimidine system likely reduces rotational freedom, enhancing planarity for π-π stacking.
  • Hydrogen Bonding : highlights N–H⋯O interactions stabilizing crystal structures, a feature critical for solubility and bioavailability .

Biological Activity

N-(4-chlorophenyl)-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to explore the biological activity of this compound based on available research findings.

1. Chemical Structure and Properties

The compound has a molecular formula of C20H20ClN3O2S2C_{20}H_{20}ClN_3O_2S_2 and a molecular weight of approximately 524.1 g/mol. Its structure includes a benzothieno-pyrimidine core with a chlorophenyl group and a sulfur-containing moiety, which may interact with various biological targets.

Preliminary studies suggest that N-(4-chlorophenyl)-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide may exhibit significant biological activity through interactions with specific enzymes or receptors. These interactions could lead to the modulation of various biological pathways.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways.
  • Receptor Modulation : It might interact with receptor sites influencing cellular signaling processes.

3.1 Antimicrobial Activity

Research indicates that compounds similar to N-(4-chlorophenyl)-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide exhibit antibacterial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) : Compounds in this class have shown MIC values against E. coli and S. aureus around 256 µg/mL .

3.2 Enzyme Inhibition Studies

The compound has been evaluated for its potential to inhibit enzymes such as acetylcholinesterase (AChE) and urease:

Enzyme Inhibition Activity
AcetylcholinesteraseSignificant inhibition observed
UreaseModerate inhibition reported

4.1 Study on Persister Cells

A notable study screened a library of compounds for their ability to resuscitate E. coli persister cells. It was found that compounds structurally related to N-(4-chlorophenyl)-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide were effective in stimulating the resuscitation of these dormant cells by activating ribosomal activity .

5. Conclusion and Future Directions

The biological activity of N-(4-chlorophenyl)-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide presents promising avenues for further research in medicinal chemistry. Future studies should focus on:

  • Detailed Pharmacological Studies : Elucidating the exact mechanisms of action.
  • In Vivo Studies : Assessing the therapeutic potential and safety profile.
  • Structure–Activity Relationship (SAR) Studies : Identifying key structural features responsible for biological activity.

This compound's unique structure may confer distinct biological properties compared to similar compounds, warranting further exploration into its therapeutic applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.